molecular formula C12H19NO2 B2493378 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol CAS No. 1384534-24-0

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol

Cat. No.: B2493378
CAS No.: 1384534-24-0
M. Wt: 209.289
InChI Key: LXUYRRUCGIREKG-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol is an organic compound that features both an azepane ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the furan ring or the azepane ring.

    Substitution: Various substitution reactions can occur at the furan ring or the azepane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving azepane and furan derivatives.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol would depend on its specific application. Generally, it could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(furan-2-yl)ethan-1-ol: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol is unique due to the combination of the azepane and furan rings, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(azepan-2-yl)-1-(furan-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10-11,13-14H,1-3,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUYRRUCGIREKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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